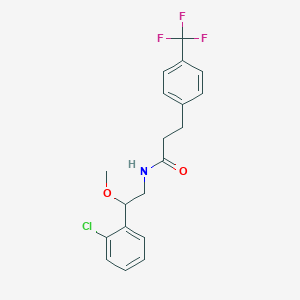

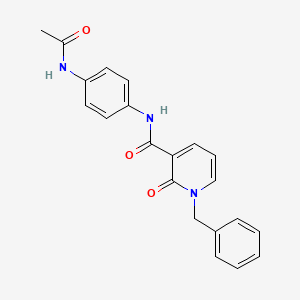

N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

N1-(2,4-dimethylphenyl)-N2-(2-fluorobenzyl)oxalamide derivatives have been found to play a crucial role in facilitating copper-catalyzed coupling reactions. Specifically, related compounds such as N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) have shown significant effectiveness as ligands in these reactions. These ligands enable the coupling of (hetero)aryl halides with alkynes at low temperatures and catalytic loadings, producing a variety of internal alkynes. This demonstrates their potential in synthesizing complex molecules efficiently (Chen et al., 2023).

Synthesis of Oxalamides

A novel synthetic approach utilizing related chemical structures has been developed for the synthesis of di- and mono-oxalamides. This method involves the rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes to yield N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. Such methodologies offer a high-yield, operationally simple route for producing anthranilic acid derivatives and oxalamides, highlighting the compound's significance in synthetic organic chemistry (Mamedov et al., 2016).

Electrocatalytic Applications

In the realm of electrochemistry, derivatives of this compound have been explored for their catalytic properties. For instance, the combination of Cu(acac)2 and related oxalamide compounds has been shown to catalyze the hydroxylation of (hetero)aryl halides under mild conditions. This catalytic system enables the transformation of a wide range of substrates, demonstrating the potential of such compounds in green chemistry and sustainable processes (Xia et al., 2016).

Novel Insecticides

Furthermore, related structures like Flubendiamide, which contains similar substituents, have been identified as novel classes of insecticides. These compounds exhibit strong insecticidal activity, particularly against lepidopterous pests. Their unique chemical structure and mode of action distinguish them from traditional insecticides, offering a new avenue for pest control strategies (Tohnishi et al., 2005).

properties

IUPAC Name |

N'-(2,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHZNFPAKDBRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)

![2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone](/img/structure/B2750288.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2750289.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)